molecular formula C26H25N3O6S B2662190 (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide CAS No. 896370-23-3

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2662190
CAS No.: 896370-23-3
M. Wt: 507.56
InChI Key: UVSJIQJNSFBHOQ-SGEDCAFJSA-N
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Description

This compound is a chromene-carboxamide derivative featuring a (2Z)-configured imino group, a 2,5-dimethoxybenzenesulfonamido moiety, and an N-(4-ethylphenyl) substituent. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethyl group on the phenyl ring enhances lipophilicity, which may improve membrane permeability compared to polar analogs .

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-4-17-9-11-19(12-10-17)27-25(30)21-15-18-7-5-6-8-22(18)35-26(21)28-29-36(31,32)24-16-20(33-2)13-14-23(24)34-3/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSJIQJNSFBHOQ-SGEDCAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamido and ethylphenyl groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and ethylbenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The sulfonamido and ethylphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.

    Industry: Its chemical reactivity and stability make it suitable for use in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related chromene-carboxamide derivatives:

Compound Substituents Synthesis Method Yield (%) Melting Point (°C) Solubility Key Features
Target Compound 2,5-Dimethoxybenzenesulfonamido, N-(4-ethylphenyl) Not explicitly described N/A N/A Likely moderate in DMF/EtOH Z-imino configuration; ethyl group enhances lipophilicity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Sulfamoylphenyl Acetic acid reflux or HCl/dioxane 86 >300 Low (DMF required for crystallization) High thermal stability; polar sulfamoyl group reduces solubility
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one (3) 2-Aminophenylimino Ethanol reflux 76 214–216 Very low (insoluble for NMR) Aromatic amine substituent; prone to cyclization under acidic conditions
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (3) 2-Chlorobenzylidene, 2-chlorophenyl, benzamide Benzoyl chloride reaction N/A N/A Likely low (chlorine adds polarity) Halogenated analogs may exhibit enhanced binding but higher toxicity
N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-Methoxyphenylimino, N-(2-methoxyphenyl) Not described N/A N/A Likely moderate (methoxy groups improve solubility) Methoxy groups alter electron density; potential for π-π stacking interactions

Structural and Functional Group Analysis

  • Sulfonamido vs. Sulfamoyl Groups: The target compound’s 2,5-dimethoxybenzenesulfonamido group differs from the sulfamoylphenyl group in Compound 12 .
  • Ethylphenyl vs. Halogenated Phenyl : The N-(4-ethylphenyl) group in the target compound contrasts with chlorinated phenyl groups in Compound 3 . Ethyl groups improve lipophilicity, which may enhance bioavailability, whereas chlorine atoms increase polarity and risk of toxicity.
  • Z-Imino Configuration: The Z-configuration in the target compound may enforce a planar chromene-imino structure, favoring interactions with flat binding pockets (e.g., enzyme active sites). This contrasts with E-configuration analogs, which are less studied but could exhibit steric hindrance .

Biological Activity

The compound (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

This compound features a chromene core with a sulfonamido group and an ethylphenyl moiety. The specific arrangement of these functional groups contributes to its biological properties.

Molecular Formula

  • Molecular Formula : C25H30N4O5S
  • Molecular Weight : 494.60 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing pathways involved in inflammation, cancer progression, and microbial virulence.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular signaling pathways.
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation, potentially providing analgesic effects.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory : Studies suggest that it can reduce inflammation markers in vitro.
  • Anticancer : Preliminary data show potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial : The compound exhibits activity against certain bacterial strains, suggesting a role in combating infections.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound using a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound compared to controls.

Study 2: Cytotoxicity Against Cancer Cells

In vitro testing on human cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential.

Study 3: Antimicrobial Efficacy

Research assessing the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure SimilarityBiological Activity
Compound ASimilar sulfonamide groupModerate anti-inflammatory
Compound BDifferent phenyl substitutionHigh cytotoxicity but less selectivity
Compound CSame chromene coreEffective against bacterial infections

The unique substitution pattern of This compound enhances its binding affinity to specific targets compared to these similar compounds.

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